![molecular formula C21H18FN5O3 B2763732 N-(3-fluoro-4-methylphenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide CAS No. 1251697-19-4](/img/structure/B2763732.png)
N-(3-fluoro-4-methylphenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide
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Description
N-(3-fluoro-4-methylphenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide is a useful research compound. Its molecular formula is C21H18FN5O3 and its molecular weight is 407.405. The purity is usually 95%.
BenchChem offers high-quality N-(3-fluoro-4-methylphenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-fluoro-4-methylphenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Probes for A2A Adenosine Receptor
Molecular probes based on pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine scaffolds, akin to the given compound, have shown high affinity and selectivity as antagonists for the human A2A adenosine receptor (AR). These probes, including derivatives with ether-linked substituents, have been synthesized for various applications, including fluorescence imaging and positron emission tomography (PET) tracing. The functionalization of these molecules allows for their use in studying receptor-ligand interactions in biological systems (Kumar et al., 2011).
Antibacterial Agents
Novel oxazolidinone antibacterial agents, sharing a similar structural motif with the target compound, demonstrate a broad spectrum of activity against various bacterial pathogens. These compounds, including U-100592 and U-100766, have been evaluated for their effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), Enterococcus species, and Mycobacterium tuberculosis, highlighting the potential application of related compounds in developing new antibacterial therapies (Zurenko et al., 1996).
Anticancer and Antimicrobial Activities
Compounds with a triazolo[4,3-a]pyrazine core have been explored for their anticancer and antimicrobial activities. For instance, derivatives synthesized from phthalic anhydride have shown inhibition activity against the HCT 116 cancer cell line and demonstrated antimicrobial effects, suggesting that modifications of the triazolo[4,3-a]pyrazine scaffold could lead to potent bioactive agents with applications in cancer therapy and infection control (Kumar et al., 2019).
Antioxidant Activity
The antioxidant properties of triazolo-thiadiazoles derivatives indicate the potential for compounds with similar structures to act as effective antioxidants. These properties are crucial for developing therapeutic agents that can mitigate oxidative stress-related pathologies (Sunil et al., 2010).
properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-[8-(2-methylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O3/c1-13-7-8-15(11-16(13)22)24-18(28)12-27-21(29)26-10-9-23-20(19(26)25-27)30-17-6-4-3-5-14(17)2/h3-11H,12H2,1-2H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMKOIBSBIDXGEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)OC4=CC=CC=C4C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluoro-4-methylphenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide |
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